molecular formula C23H25NO B1385241 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-88-4

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline

Cat. No.: B1385241
CAS No.: 1040687-88-4
M. Wt: 331.4 g/mol
InChI Key: IHKUUWAXXTXBPS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline (CAS: 1040687-88-4) is a substituted aniline derivative with a molecular formula of C23H25NO and a molecular weight of 331.45 g/mol. Its structure features a central aniline group substituted with two methyl groups at the 2- and 5-positions, linked to a benzyl moiety modified with a phenethyloxy group at the 3-position.

Properties

IUPAC Name

2,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-18-11-12-19(2)23(15-18)24-17-21-9-6-10-22(16-21)25-14-13-20-7-4-3-5-8-20/h3-12,15-16,24H,13-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKUUWAXXTXBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylaniline and 3-(phenethyloxy)benzyl chloride.

    Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where 2,5-dimethylaniline reacts with 3-(phenethyloxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Methoxy Groups

A key structural analogue is 2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline (CAS: 1040688-63-8), which replaces the methyl groups with methoxy (-OCH₃) substituents. Notably, this compound is classified as an irritant (Xi), suggesting differences in toxicity compared to the methyl-substituted target compound .

Side Chain Modifications

  • 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline (CAS: 1040687-53-3): Features a butyl chain with a 3-methylphenoxy group instead of the benzyl-phenethyloxy linkage.
  • N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline (CAS: 1040682-40-3): Incorporates a propyl linker and 2,6-dimethylphenoxy group, increasing branching and possibly affecting binding affinity in receptor studies .

Functional Group Replacements

  • (2,5-Dimethyl-phenyl)-thiourea (CAS: 16738-19-5): Replaces the benzyl-phenethyloxy-aniline backbone with a thiourea group (C9H12N2S, MW: 180.27 g/mol). The sulfur atom introduces hydrogen-bonding capabilities, making it suitable for coordination chemistry or enzyme inhibition studies .
  • 2,5-Dimethoxy-N-[(3-nitrophenyl)methyl]aniline (C15H16N2O4, MW: 288.30 g/mol): Substitutes the phenethyloxy-benzyl group with a nitro-phenylmethyl moiety. The nitro group (-NO₂) is strongly electron-withdrawing, altering electronic properties and redox behavior .

Molecular and Functional Data Table

Compound Name CAS Formula MW (g/mol) Key Substituents Notable Properties
2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline 1040687-88-4 C23H25NO 331.45 2,5-dimethyl; phenethyloxy-benzyl Medicinal research use
2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline 1040688-63-8 C23H25NO3 363.45 2,5-dimethoxy Irritant (Xi)
(2,5-Dimethyl-phenyl)-thiourea 16738-19-5 C9H12N2S 180.27 Thiourea group Enhanced H-bonding
2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline 1040687-53-3 C19H25NO 283.41 Butyl-3-methylphenoxy Reduced steric bulk

Research and Application Insights

  • Medicinal Potential: The target compound’s benzyl-phenethyloxy-aniline scaffold is associated with bioactive molecules, suggesting utility in targeting GPCRs or kinase pathways .
  • Electronic Effects : Methoxy-substituted analogues (e.g., CAS 1040688-63-8) may exhibit altered pharmacokinetics due to increased polarity, while methyl groups enhance lipophilicity .
  • Safety Profiles : The irritant classification of the dimethoxy variant highlights the importance of substituent choice in toxicity .

Biological Activity

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₂₃H₂₅NO₃
  • Molecular Weight : 365.45 g/mol
  • CAS Number : 1040688-63-8

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in skin cancer lines.
  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.

The biological effects of this compound are mediated through its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various cellular responses:

  • Enzyme Interaction : It can bind to enzymes, altering their activity which may affect metabolic processes.
  • Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

A study evaluated the anticancer effects of this compound on skin cancer cell lines. Key findings included:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), SK-MEL-28 (melanoma).
  • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
Compound Concentration (µM)A431 Cell Viability (%)SK-MEL-28 Cell Viability (%)
0.18590
16570
103025
50105

The IC50 values obtained were approximately 5.10 µM for A431 and around 4.90 µM for SK-MEL-28, indicating significant cytotoxicity at higher concentrations .

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

These results suggest that while the compound exhibits some antimicrobial activity, it is less effective against Pseudomonas aeruginosa compared to Staphylococcus aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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